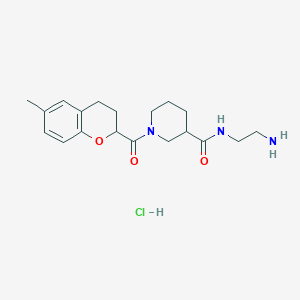
N-(2-Aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide;hydrochloride
描述
Chemical Structure and Key Features N-(2-Aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide hydrochloride is a synthetic small molecule characterized by:
属性
IUPAC Name |
N-(2-aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3.ClH/c1-13-4-6-16-14(11-13)5-7-17(25-16)19(24)22-10-2-3-15(12-22)18(23)21-9-8-20;/h4,6,11,15,17H,2-3,5,7-10,12,20H2,1H3,(H,21,23);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIFJNFFBKZLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2)C(=O)N3CCCC(C3)C(=O)NCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-Aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide;hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The compound features a piperidine ring, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that yield the desired chromene and piperidine derivatives. Detailed synthesis protocols can be found in various research articles highlighting the importance of structural modifications for enhancing biological activity .
Antimicrobial Properties
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that such compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-(2-Aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide were shown to possess moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. It has been noted for its ability to induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor models. The mechanism appears to involve the activation of specific cellular pathways that promote cell death and inhibit proliferation .
Enzyme Inhibition
Another significant aspect of this compound's biological activity is its role as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been evaluated for their ability to inhibit AChE effectively, suggesting a potential therapeutic application in cognitive disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Research indicates that modifications in the piperidine moiety and chromene core can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Enhanced antimicrobial activity |
| Hydroxyl substitutions | Improved enzyme inhibition |
| Alkyl chain length | Affects receptor binding affinity |
This table summarizes key findings from various studies that emphasize how specific structural features correlate with biological efficacy .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of piperidine derivatives exhibited varying degrees of antibacterial activity against multiple strains. The most effective compounds were those with specific electron-withdrawing groups attached to the aromatic rings .
- Cancer Cell Studies : In vitro studies using FaDu hypopharyngeal tumor cells showed that certain derivatives could induce apoptosis more effectively than standard chemotherapy agents like bleomycin .
- Neuroprotective Effects : A recent investigation into AChE inhibitors highlighted the potential of compounds similar to N-(2-Aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide for treating Alzheimer's disease by reducing amyloid-beta aggregation .
相似化合物的比较
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


